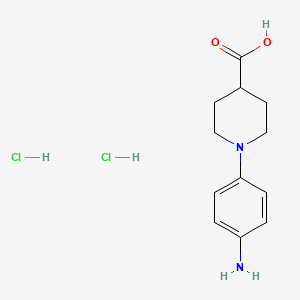![molecular formula C20H19Cl2N3O B13994200 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide CAS No. 16880-75-4](/img/structure/B13994200.png)
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide typically involves the introduction of a nitrogen mustard group to the structure of CI994. This process includes several steps:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, which is then subjected to further reactions.
Introduction of the Nitrogen Mustard Group: The nitrogen mustard group is introduced through a reaction with bis(2-chloroethyl)amine.
Final Coupling: The final step involves coupling the intermediate with quinolin-5-yl benzamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide undergoes several types of chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bis(2-chloroethyl)amino group.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups attached to the nitrogen mustard moiety.
科学研究应用
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide has several scientific research applications:
Cancer Research: As a histone deacetylase inhibitor, it has shown potential in inhibiting the growth of cancer cells, particularly in solid tumors.
Epigenetic Studies: The compound is used to study the role of histone deacetylases in gene expression and epigenetic regulation.
Drug Development: It serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and selectivity.
作用机制
The mechanism of action of 4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide involves the inhibition of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound exhibits selectivity for class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3 . This selectivity contributes to its antiproliferative effects on cancer cells by inducing cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another histone deacetylase inhibitor with a similar structure and mechanism of action.
Melphalan: An alkylating agent used in cancer treatment, which also contains a bis(2-chloroethyl)amino group.
Sarcolysine: Another alkylating agent with a similar chemical structure.
Uniqueness
4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide is unique due to its specific structure, which combines the nitrogen mustard group with a quinolin-5-yl benzamide moiety. This combination enhances its selectivity and potency as a histone deacetylase inhibitor, making it a valuable compound for cancer research and drug development .
属性
CAS 编号 |
16880-75-4 |
|---|---|
分子式 |
C20H19Cl2N3O |
分子量 |
388.3 g/mol |
IUPAC 名称 |
4-[bis(2-chloroethyl)amino]-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C20H19Cl2N3O/c21-10-13-25(14-11-22)16-8-6-15(7-9-16)20(26)24-19-5-1-4-18-17(19)3-2-12-23-18/h1-9,12H,10-11,13-14H2,(H,24,26) |
InChI 键 |
BUGBIROATHYNDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


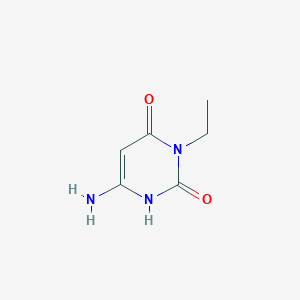
![5,5-Dimethylthieno[2,3-b]furan-4-one](/img/structure/B13994124.png)
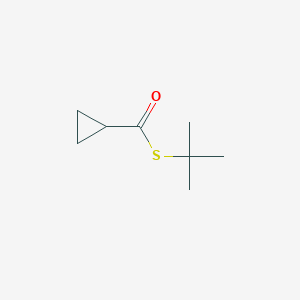
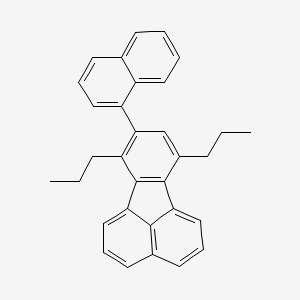

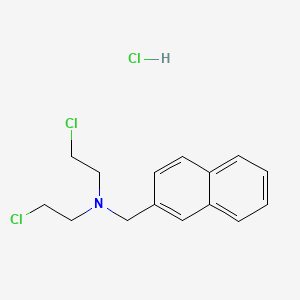
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

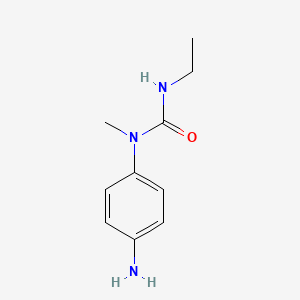
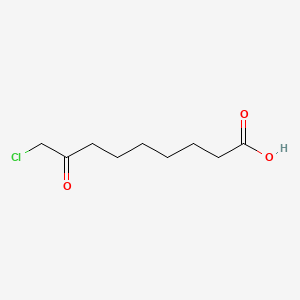
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
